molecular formula C12H16BrNO3 B8381832 Ethyl 5-Bromo-1-Isopropyl-6-Methyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Ethyl 5-Bromo-1-Isopropyl-6-Methyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Cat. No. B8381832
M. Wt: 302.16 g/mol
InChI Key: NTOTVTAFMYPHST-UHFFFAOYSA-N
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Patent
US07691881B2

Procedure details

The title compound was prepared according to the procedure of Example 1(7), but using ethyl 5-bromo-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as prepared in 4(1) instead of ethyl 5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:13]([O:15]CC)=[O:14])[C:5](=[O:12])[N:6]([CH:9]([CH3:11])[CH3:10])[C:7]=1[CH3:8].ClC1C=C(C(OCC)=O)C(=O)N(C(C)C)C=1C>>[Br:1][C:2]1[CH:3]=[C:4]([C:13]([OH:15])=[O:14])[C:5](=[O:12])[N:6]([CH:9]([CH3:11])[CH3:10])[C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(N(C1C)C(C)C)=O)C(=O)OCC
Step Two
Name
ethyl 5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(N(C1C)C(C)C)=O)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(N(C1C)C(C)C)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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